![molecular formula C12H26NO2- B14391488 3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate CAS No. 88374-59-8](/img/structure/B14391488.png)
3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate is a compound that belongs to the class of propanolamines It is characterized by the presence of a hydroxy group, a hexyl chain, and a propylamino group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate typically involves the reaction of 3-amino-1-propanol with 6-bromohexanol and propylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation, crystallization, or chromatography are used to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Regeneration of hydroxy compounds
Substitution: Formation of secondary or tertiary amines
Applications De Recherche Scientifique
3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups enable the compound to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may act as an enzyme inhibitor or activator, modulating biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-propanol: A simpler analog with a similar structure but lacking the hexyl and propyl groups.
6-Hydroxyhexylamine: Contains the hexyl and hydroxy groups but lacks the propanol backbone.
Propylamine: A basic amine with a propyl group but without the hydroxy and hexyl groups.
Uniqueness
3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and amino groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
88374-59-8 |
|---|---|
Formule moléculaire |
C12H26NO2- |
Poids moléculaire |
216.34 g/mol |
Nom IUPAC |
3-[6-hydroxyhexyl(propyl)amino]propan-1-olate |
InChI |
InChI=1S/C12H26NO2/c1-2-8-13(10-7-12-15)9-5-3-4-6-11-14/h14H,2-12H2,1H3/q-1 |
Clé InChI |
RDPGCYRPXACAKW-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCCCCCO)CCC[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


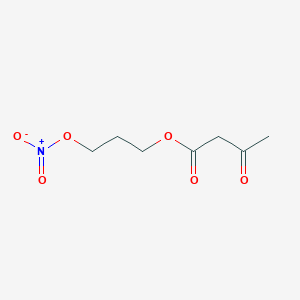


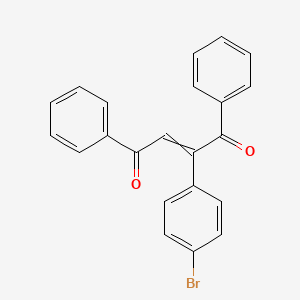
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
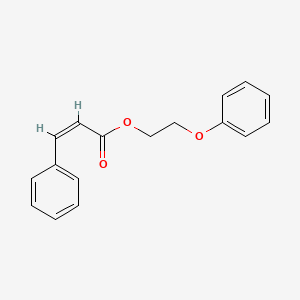
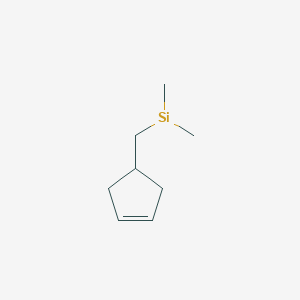
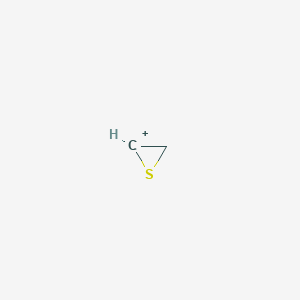
oxophosphanium](/img/structure/B14391451.png)
![[6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14391452.png)
![3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one](/img/structure/B14391453.png)
![N-Methoxy-N-methyl-N'-[3-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14391456.png)


